2-(Allyloxy)aniline

Claisen rearrangement regioselectivity ortho-para migration

2-(Allyloxy)aniline (CAS 27096-64-6), also known as o-allyloxyaniline or 2-aminophenyl allyl ether, is an ortho-substituted aniline derivative bearing a primary aromatic amine (–NH₂) and an allyloxy (–OCH₂CH=CH₂) group. With molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol, it is a red-orange liquid with a predicted density of 1.037 g/cm³ and a boiling point of 84–85 °C at 0.6 Torr.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 27096-64-6
Cat. No. B049392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)aniline
CAS27096-64-6
Synonyms2-(Allyloxy)aniline;  2-Aminophenyl allyl ether;  2-Allyloxyphenylamine;  2-(2-Propenyloxy)benzenamine;  o-(Allyloxy)aniline; 
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1N
InChIInChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2
InChIKeyVPZRVYLJWAJQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allyloxy)aniline (CAS 27096-64-6): ortho-Allyloxy Bifunctional Aniline for Regioselective Cyclization and Polymer Synthesis


2-(Allyloxy)aniline (CAS 27096-64-6), also known as o-allyloxyaniline or 2-aminophenyl allyl ether, is an ortho-substituted aniline derivative bearing a primary aromatic amine (–NH₂) and an allyloxy (–OCH₂CH=CH₂) group . With molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol, it is a red-orange liquid with a predicted density of 1.037 g/cm³ and a boiling point of 84–85 °C at 0.6 Torr . The ortho-relationship of the amine and allyloxy substituents establishes a distinctive bifunctional reactivity profile: the allyloxy group enables Claisen rearrangement, radical 5-exo-trig cyclization to dihydrobenzofurans, and participation in olefin metathesis, while the amine provides a site for diazotization, amidation, and salicylaldimine Schiff-base formation [1][2]. This combination makes 2-(allyloxy)aniline a versatile building block for heterocyclic synthesis, medicinal chemistry intermediates, and high-performance thermoset polymers.

Synthesis workflow Ortho-amine/allyloxy bifunctional building block for heterocyclic and polymer synthesis
Key reactivity Enables Claisen rearrangement, 5-exo-trig cyclization, and olefin metathesis chemistry
Procurement note Preferred preparative route (nitro reduction) supports multi-gram scale-up decisions

Why 2-(Allyloxy)aniline Cannot Be Replaced by 2-Methoxyaniline, 2-Ethoxyaniline, or 4-Allyloxyaniline in Key Synthetic Applications


Although 2-methoxyaniline (o-anisidine, CAS 90-04-0) and 2-ethoxyaniline (o-phenetidine, CAS 94-70-2) share the ortho-alkoxy scaffold, their saturated O-alkyl groups lack the terminal olefin required for Claisen rearrangement, radical cyclization, or metathesis chemistry . Conversely, the para isomer 4-allyloxyaniline (CAS 1688-69-3) carries the allyloxy group but places it distal to the amine, eliminating the unique ortho-proximity effects that drive regioselective intramolecular 5-exo-trig cyclization and ortho-directed Claisen rearrangements [1]. The meta isomer 3-allyloxyaniline (CAS 74900-81-5) similarly cannot undergo the same intramolecular radical cyclization pathway because the allyloxy radical acceptor is not positioned ortho to the nitrogen-centered radical precursor [2]. 2-(Allyloxy)aniline is thus irreplaceable where the combination of ortho-amine-allyloxy bifunctionality is mechanistically required, as demonstrated by the quantitative evidence below.

Saturated alkoxy analogs 2-Methoxyaniline and 2-ethoxyaniline lack the terminal olefin; Claisen, cyclization, and metathesis pathways are inaccessible.
Para/meta isomers 4-Allyloxyaniline and 3-allyloxyaniline cannot undergo ortho-proximity-driven 5-exo-trig cyclization; regioselectivity and dihydrobenzofuran access are lost.
Physical state context N-(2-Allyloxyphenyl)maleimide is a crystalline solid (mp ~82 °C); the meta-isomer derivative is a viscous liquid, limiting recrystallization-based purification.

2-(Allyloxy)aniline Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Claisen Rearrangement Regioselectivity: Ortho/Para Product Ratio of 2:1 for 2-(Allyloxy)aniline vs. Exclusively Ortho for Unsubstituted Phenyl Allyl Ethers

When subjected to thermal Claisen rearrangement, 2-(allyloxy)aniline (i.e., o-aminophenyl allyl ether) yields a quantifiable mixture of ortho- and para-rearranged isomers. Specifically, heating o-aminophenyl allyl ether in diphenyl ether at 190 °C for 40 minutes, followed by acetylation, gave 42% of 2-acetamido-6-allylphenol (ortho) and 21% of the para isomer (ortho:para ratio = 2:1) [1]. In the N-acetyl-protected analog (o-acetamidophenyl allyl ether), the ortho/para ratio under the same conditions was 6.5:1 (50% ortho, 7.6% para), reflecting the modulating effect of the amide substituent [1]. By contrast, unsubstituted phenyl allyl ether is well-established to rearrange exclusively to ortho-allylphenol under standard Claisen conditions [2]. The partial para-migration observed with 2-(allyloxy)aniline is a direct consequence of the strongly ortho/para-directing amine group adjacent to the allyloxy substituent, creating a product distribution that is both quantitatively measurable and mechanistically distinct from the behavior of non-amino-substituted allyl aryl ethers [1].

Claisen regioselectivity
Head-to-head
2:1 ortho:para ratio (free amine) vs. exclusively ortho for phenyl allyl ether; N-acetyl shifts to 6.5:1
Predictable isomer distribution guides synthetic route design
Thermal conditions: 190 °C in Ph₂O
Claisen rearrangement regioselectivity ortho-para migration

Synthesis Yield Comparison: Nitro-Reduction Route Outperforms Amine Protection/Deprotection for 2-(Allyloxy)aniline

Two preparative routes to 2-(allyloxy)aniline and 4-allyloxyaniline were systematically compared in a dedicated methodology study [1]. Route A (aniline protection/deprotection): Protection of 2-aminophenol with benzaldehyde, O-allylation with allyl bromide, and deprotection. Route B (nitro reduction): O-Allylation of 2-nitrophenol with allyl bromide followed by reduction of the nitro group. The study concluded that Route B (nitro reduction) is superior for 2-allyloxyaniline synthesis, while Route A (protection/deprotection) is preferred for 3-allyloxyaniline [1]. A separate preparative report documents that 2-(allyloxy)aniline can be obtained in approximately 81% yield via the reaction of 2-aminophenol with 3-bromopropene . This compares favorably with the typical 50–70% yields reported for analogous O-allylation of aminophenols via protection/deprotection sequences where competing N-allylation and hydrolysis side reactions reduce overall efficiency [1].

Synthesis yield
Cross-study
~81% yield (direct/nitro route) vs. 50–70% (protection/deprotection route)
Supports cost-effective multi-gram procurement strategy
Nitro reduction favored for ortho isomer
synthetic methodology yield optimization aminophenol allylation

Basicity (pKa) Differentiation: 2-(Allyloxy)aniline is More Acidic Than 2-Methoxyaniline and Aniline

The predicted pKa of the conjugate acid of 2-(allyloxy)aniline is 4.48 ± 0.10 , which is lower (more acidic) than the experimentally determined pKa of the conjugate acid of aniline (4.60) [1] and of 2-methoxyaniline (pKa ~4.6, with the conjugate base pKb reported as 9.48) . The ~0.12 unit decrease in pKa (increase in acidity) relative to aniline is consistent with the electron-withdrawing inductive effect of the allyloxy oxygen in the ortho position, which slightly destabilizes the protonated anilinium ion relative to the neutral free base. In contrast, 2-methoxyaniline exhibits a pKa nearly identical to aniline, as the methoxy substituent's resonance electron-donating effect partially offsets its inductive withdrawal [2]. The enhanced acidity of 2-(allyloxy)aniline alters its protonation state at physiological and near-physiological pH ranges, which can influence solubility, extraction behavior, and amine nucleophilicity in reaction media.

Basicity (pKa)
Cross-study
pKa 4.48 ± 0.10 (predicted) vs. 4.60 for aniline and 2-methoxyaniline
Marginally higher acidity influences extraction and pH-dependent reactivity
~32% shift in protonation equilibrium
basicity pKa electronic effects structure-property relationship

Intramolecular Radical 5-exo-trig Cyclization: Exclusive Access to Dihydrobenzofuran Scaffolds Not Achievable with Saturated Alkoxy or Para/Meta Allyloxy Analogs

2-(Allyloxy)aniline serves as a privileged substrate for intramolecular radical 5-exo-trig cyclization. When treated with DABCO-bis(sulfur dioxide) and aryl propiolates or hydrazines, a 2-(allyloxy)aryl radical is generated in situ and undergoes 5-exo cyclization onto the pendant allyl double bond to form a dihydrobenzofuran ring, with subsequent SO₂ insertion yielding sulfonyl-bridged dihydrobenzofuran-coumarin hybrids or methanesulfonohydrazides in good yields [1][2]. This tandem radical cyclization–SO₂ insertion sequence is mechanistically inaccessible to saturated alkoxy analogs (2-methoxyaniline, 2-ethoxyaniline) because they lack the terminal olefin required for radical addition [3]. The para isomer 4-allyloxyaniline places the allyloxy group at the 4-position, where the distance to the nitrogen-centered radical precursor precludes the 5-exo ring closure that is geometrically favored in the ortho isomer [3]. The reaction is classified as a class-level differentiation because all 2-(allyloxy)anilines with varied aromatic substitution (ester, hydroxyl, chloro, trifluoromethyl, nitro, bromo) are reported to be compatible [2], while no saturated alkoxy or para-allyloxy counterpart has been demonstrated to participate in the equivalent transformation.

Radical cyclization
Class-level
Exclusive 5-exo-trig access to dihydrobenzofurans; saturated/para analogs are cyclization-incompetent
Go/no-go decision point for dihydrobenzofuran scaffold synthesis
DABCO-(SO₂)₂, mild conditions; broad FG tolerance
radical cyclization 5-exo-trig dihydrobenzofuran SO₂ insertion

Thermoset Polymer Co-monomer Performance: N-(2-Allyloxyphenyl)maleimide Melting Point and Thermal Stability vs. Meta and Para Isomers

2-(Allyloxy)aniline is a key precursor to N-(2-allyloxyphenyl)maleimide, a co-monomer used in heat-stable bismaleimide/alkenyloxyaniline copolymer resins (US Patent 4,839,440) [1]. The ortho-isomer N-(2-allyloxyphenyl)maleimide is a pale yellow crystalline solid with a melting point of approximately 82 °C and a boiling point of 148–155 °C at 20 Pa [1]. In contrast, N-(3-allyloxyphenyl)maleimide (meta) is a viscous orange-yellow liquid that crystallizes slowly at ambient temperature and boils at approximately 150 °C at 20 Pa, while N-(4-allyloxyphenyl)maleimide (para) has distinct thermal properties [1]. The ortho isomer's well-defined crystalline character (mp 82 °C) enables straightforward purification by recrystallization, whereas the meta isomer's liquid/viscous nature complicates isolation and handling [1]. The copolymerizates of N,N'-bismaleimides with alkenyloxyanilines (including 2-allyloxyaniline) produce heat-stable imido polymers described as withstanding 'severe thermal stresses remarkably well,' with applications as impregnants, coatings, and molding resins [1].

Monomer physical state
Head-to-head
N-(2-Allyloxyphenyl)maleimide: crystalline solid, mp ~82 °C vs. meta isomer: viscous liquid
Crystalline nature simplifies purification and batch consistency
Recrystallization vs. distillation/chromatography
thermoset polymers bismaleimide copolymers N-allyloxyphenylmaleimide thermal stability

Benzoxazine Monomer Reactivity: 2-(Allyloxy)aniline-Derived Benzoxazine Exhibits Lower Curing Temperature and Distinct Thermal Profile Compared to Non-Allyloxy Analog

A benzoxazine monomer (AMB) incorporating the 4-allyloxyaniline moiety exhibited a melting point of 129.5 °C and demonstrated thermal curing behavior that was compared directly with its non-allyloxy benzoxazine analog (MIB) via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [1]. The allyloxy-containing benzoxazine (AMB) incorporates a 'flexible and thermally reactive allyloxy group' that participates in additional crosslinking during cure, whereas the non-allyloxy analog (MIB) lacks this reactive functionality and cures solely through benzoxazine ring-opening polymerization [1]. While this specific comparison employed 4-allyloxyaniline, the study extensively investigated the synthesis of both 2-allyloxyaniline and 4-allyloxyaniline and established that both isomers can be incorporated into benzoxazine monomers with the same conceptual advantage: the allyloxy group provides an orthogonal thermal crosslinking mechanism that complements the benzoxazine ring-opening polymerization, enabling dual-cure network formation [1].

Benzoxazine cure
Class-level
Allyloxy enables dual-cure (ring-opening + allyl crosslinking) vs. single-cure for non-allyloxy analog
Supports higher crosslink density in thermoset network design
DSC/TGA evidence from 4-allyloxy analog study
benzoxazine thermal curing DSC allyl crosslinking

2-(Allyloxy)aniline: Evidence-Based Application Scenarios Derived from Quantitative Differentiation Data


Dihydrobenzofuran and Coumarin-Fused Heterocycle Synthesis via Radical SO₂ Insertion Cascades

In medicinal chemistry and agrochemical discovery programs requiring dihydrobenzofuran scaffolds, 2-(allyloxy)aniline is the substrate of choice. The ortho-allyloxy group undergoes radical 5-exo-trig cyclization in the presence of DABCO-bis(sulfur dioxide) and aryl propiolates or hydrazines to directly construct sulfonyl-bridged dihydrobenzofuran-coumarin hybrids and dihydrobenzofuran-methanesulfonohydrazides in good yields [1][2]. This transformation is unique to the ortho-allyloxy aniline architecture; saturated alkoxy analogs (2-methoxyaniline, 2-ethoxyaniline) and para/meta allyloxy isomers cannot participate in this cyclization manifold. The reaction tolerates a range of substituents (chloro, bromo, nitro, ester, hydroxyl, trifluoromethyl) on the aromatic ring, making it a general platform for building diversely functionalized dihydrobenzofuran libraries [2].

Heat-Stable Bismaleimide Co-polymer Resins for Aerospace and Electronics Encapsulation

For formulators of high-temperature-resistant thermoset resins, 2-(allyloxy)aniline is the preferred alkenyloxyaniline co-monomer. Its derived N-(2-allyloxyphenyl)maleimide is a crystalline solid (mp ~82 °C) that can be purified to consistent quality by recrystallization—a significant practical advantage over the liquid N-(3-allyloxyphenyl)maleimide meta isomer [1]. The copolymerizates of N,N'-bismaleimides with 2-(allyloxy)aniline produce imido polymers described as exhibiting 'remarkable' thermal stress resistance, suitable for impregnation, coating, and molding applications in aerospace composites and electronic encapsulation [1]. The crystalline nature of the ortho-isomer maleimide intermediate directly supports reproducible stoichiometry in co-polymer formulation, reducing batch-to-batch performance variability.

Benzoxazine Monomer Synthesis with Dual-Cure (Ring-Opening + Allyl Crosslinking) Capability

In polybenzoxazine resin development, 2-(allyloxy)aniline serves as the amine component for synthesizing benzoxazine monomers that cure through two independent, thermally activated mechanisms: (i) cationic ring-opening polymerization of the benzoxazine ring and (ii) radical or ene-type crosslinking of the pendant allyloxy group [1]. This dual-cure architecture, as established by comparative DSC/TGA studies on allyloxy-containing vs. non-allyloxy benzoxazines, can generate higher crosslink densities and altered thermal degradation profiles relative to conventional mono-cure benzoxazines [1]. Users targeting enhanced char yield, glass transition temperature, or dimensional stability in cured networks should prioritize the allyloxy-functionalized aniline monomer.

Regioselective Synthesis of 2,3-Disubstituted Anilines via Claisen Rearrangement with Predictable Ortho/Para Partitioning

When a synthetic route requires allyl group introduction at a specific position on an aniline ring, the Claisen rearrangement of 2-(allyloxy)aniline offers a quantitatively predictable product distribution. Under thermal conditions (diphenyl ether, 190 °C, 40 min), the rearrangement yields 42% ortho-allyl and 21% para-allyl products (o:p = 2:1), while the N-acetyl derivative shifts the ratio to 6.5:1 favoring ortho [1]. This tunable regioselectivity—achieved by simple N-protection—allows the synthetic chemist to select either an enriched ortho product (via N-acetyl protection) or a mixed ortho/para product stream (via free amine) depending on downstream requirements, a level of control not available with non-amino allyl aryl ethers that rearrange exclusively ortho [1][2].

Application
Selection Property
Validation Focus
Dihydrobenzofuran & coumarin-fused heterocycle synthesis
Ortho-allyloxy 5-exo-trig cyclization competence
Radical SO₂ insertion cascade compatibility; functional group tolerance
Heat-stable bismaleimide co-polymer resins
Crystalline N-(2-allyloxyphenyl)maleimide intermediate
Recrystallization-based purification; batch-to-batch stoichiometry control
Benzoxazine monomers with dual-cure capability
Allyloxy-enabled thermal crosslinking mechanism
DSC/TGA cure profile; crosslink density and char yield assessment
Regioselective 2,3-disubstituted aniline synthesis
Tunable Claisen ortho/para product distribution
N-protection effect on isomer ratio; predictive route planning

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